molecular formula C12H15BrF3N3O B2993181 5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2380058-93-3

5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine

Cat. No. B2993181
CAS RN: 2380058-93-3
M. Wt: 354.171
InChI Key: ODXSDVNDZJZTNU-UHFFFAOYSA-N
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Description

5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine is a chemical compound with a molecular formula of C7H5BrF3N . It is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of 5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine involves several steps. After the Boc and PMB groups were deprotected, the free amine was transformed into pexidartinib 8 by reducing amination .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine is characterized by a pyridine ring substituted with a bromo group at the 5-position and a 2,2,2-trifluoroethyl group at the 2-position .


Chemical Reactions Analysis

5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides . It is also a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine include a molecular weight of 240.020 Da and a density of 1.555 g/mL at 25 °C .

properties

IUPAC Name

5-bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3N3O/c13-10-4-17-11(18-5-10)20-7-9-2-1-3-19(6-9)8-12(14,15)16/h4-5,9H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXSDVNDZJZTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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